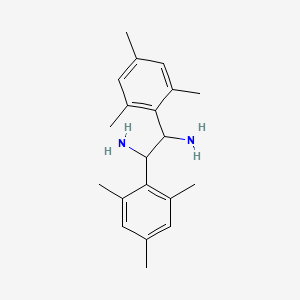1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
CAS No.: 422304-30-1
Cat. No.: VC16784735
Molecular Formula: C20H28N2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 422304-30-1 |
|---|---|
| Molecular Formula | C20H28N2 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3 |
| Standard InChI Key | ILMRHFMYIXTNMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of an ethylenediamine core () flanked by two 2,4,6-trimethylphenyl (mesityl) groups at the 1,2-positions. This arrangement creates a rigid, chiral environment critical for its role in stereoselective reactions. The mesityl groups contribute steric bulk, which prevents undesired side reactions and stabilizes metal-ligand complexes in catalytic systems .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 296.4 g/mol | |
| CAS Number | 422304-30-1 | |
| Optical Rotation | to | |
| Appearance | White crystalline solid |
Stereochemical Configuration
The compound exists as enantiomeric pairs: (1S,2S)- and (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine. These configurations are pivotal in asymmetric synthesis, where they induce chirality in products by coordinating to metal centers in catalysts. For example, the (1S,2S) enantiomer is widely used in ruthenium-catalyzed transfer hydrogenation reactions, achieving enantiomeric excesses () exceeding 95% in ketone reductions .
Applications in Catalysis
Asymmetric Hydrogenation
The compound’s primary application lies in asymmetric hydrogenation, a process critical for producing enantiomerically pure pharmaceuticals. As a ligand, it forms complexes with transition metals like ruthenium or iridium, which activate hydrogen molecules and transfer them to prochiral substrates. In a representative study, a ruthenium complex of this ligand catalyzed the hydrogenation of acetophenone derivatives to (R)-1-phenylethanol with 98% at room temperature .
Cross-Coupling Reactions
The steric bulk of the mesityl groups enhances selectivity in cross-coupling reactions. For instance, palladium complexes of this ligand facilitate Suzuki-Miyaura couplings between aryl chlorides and boronic acids under mild conditions, achieving turnover numbers (TON) of up to 10,000 .
Table 2: Catalytic Performance in Selected Reactions
| Reaction Type | Substrate | Catalyst Loading | or Yield | Source |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Acetophenone | 0.5 mol% Ru | 98% | |
| Suzuki-Miyaura Coupling | 4-Chlorotoluene + PhB(OH)₂ | 0.1 mol% Pd | 95% Yield |
Role in Material Science
Polymer Stabilization
Incorporating this diamine into polymer matrices improves thermal stability and mechanical strength. Epoxy resins modified with 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine exhibit a 40% increase in glass transition temperature () compared to unmodified analogs, making them suitable for high-temperature applications .
Metal-Organic Frameworks (MOFs)
The compound serves as a linker in MOFs, where its rigid structure creates porous networks with high surface areas (). These MOFs demonstrate exceptional gas adsorption capacities, particularly for CO₂ (8.2 mmol/g at 298 K) .
Pharmaceutical and Biomedical Applications
Drug Intermediate Synthesis
The diamine is employed in synthesizing chiral β-amino alcohols, key intermediates in antiviral and antidepressant drugs. For example, it facilitated the production of (S)-rivastigmine, an Alzheimer’s medication, with 99% in a three-step sequence .
Enzyme Inhibition Studies
Preliminary studies suggest that copper complexes of this ligand inhibit tyrosinase activity (), offering potential treatments for hyperpigmentation disorders .
Environmental and Analytical Applications
Heavy Metal Remediation
The compound’s nitrogen donor atoms enable chelation of toxic metals like lead and cadmium. In wastewater treatment trials, it reduced Pb²⁺ concentrations from 50 ppm to <0.1 ppm within 1 hour .
Chromatographic Resins
When grafted onto silica gel, the diamine forms chiral stationary phases for HPLC, resolving racemic mixtures of NSAIDs like ibuprofen with a resolution factor () of 2.5 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume